molecular formula C8H10ClNO2S B13294696 3-Amino-3-(5-chlorothiophen-2-YL)butanoic acid

3-Amino-3-(5-chlorothiophen-2-YL)butanoic acid

Cat. No.: B13294696
M. Wt: 219.69 g/mol
InChI Key: BXQDJYFVIIEZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of butanoic acid, featuring an amino group and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid
  • 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid

Uniqueness

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is unique due to its specific substitution pattern on the butanoic acid backbone. The presence of the amino group and the chlorinated thiophene ring imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

3-amino-3-(5-chlorothiophen-2-yl)butanoic acid

InChI

InChI=1S/C8H10ClNO2S/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

BXQDJYFVIIEZFM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(S1)Cl)N

Origin of Product

United States

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